molecular formula C18H16ClNO B1613549 (2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-37-9

(2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1613549
CAS No.: 898764-37-9
M. Wt: 297.8 g/mol
InChI Key: IGJAAUPLARMXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CPD-1) is a novel heterocyclic compound with potential applications in the field of synthetic organic chemistry. CPD-1 has a unique structure, consisting of a chlorine atom attached to a phenyl ring, which is connected to a pyrrol-1-ylmethyl group. It is a versatile organic compound, showing potential in various fields such as drug synthesis, material science, and biochemistry. In

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study on the synthesis and biological evaluation of pyrazoline derivatives, related to the queried compound, showed that microwave irradiation methods offer higher yields and environmental benefits over conventional heating methods. Some synthesized compounds displayed potent antibacterial activity and in vivo anti-inflammatory activity, with promising drug score profiles and molecular docking results indicating potential as templates for anti-inflammatory activity (Ravula et al., 2016).

Molecular Structure and Antimicrobial Activity

  • Research on the molecular structure and antimicrobial activity of a related compound revealed its effectiveness against bacterial and fungal strains. The study involved Density Functional Theory (DFT) analysis, vibrational studies, and molecular docking simulations, underscoring the potential of such compounds in combating microbial resistance to pharmaceutical drugs (Sivakumar et al., 2021).

Formulation Development for Poorly Soluble Compounds

  • An investigation into the formulation of a poorly soluble compound, closely related to the queried chemical, demonstrated that solubilized, precipitation-resistant formulations can significantly improve plasma concentrations in various species. This highlights the importance of such formulations in the early clinical evaluation of poorly soluble compounds (Burton et al., 2012).

Isomorphous Structures and Disorder Analysis

  • A study on isomorphous structures, including a compound similar to the queried one, observed that such structures show extensive disorder. This research helps in improving the understanding of the description of these structures and the impact of disorder on data-mining procedures (Swamy et al., 2013).

Anticancer and Antimicrobial Synthesis

  • Research focused on synthesizing novel heterocyclic compounds, akin to the queried compound, for anticancer and antimicrobial activities. The compounds were tested against various cancer cell lines and pathogenic strains, showing promising results. Molecular docking studies further supported their potential use in overcoming drug resistance (Katariya et al., 2021).

Properties

IUPAC Name

(2-chlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c19-17-6-2-1-5-16(17)18(21)15-9-7-14(8-10-15)13-20-11-3-4-12-20/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJAAUPLARMXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643040
Record name (2-Chlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-37-9
Record name Methanone, (2-chlorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Reactant of Route 4
Reactant of Route 4
(2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Reactant of Route 5
Reactant of Route 5
(2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Reactant of Route 6
Reactant of Route 6
(2-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.